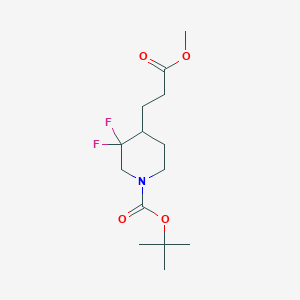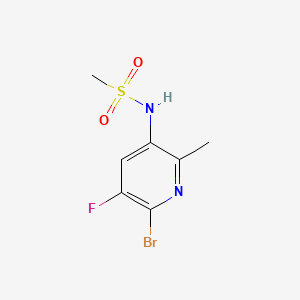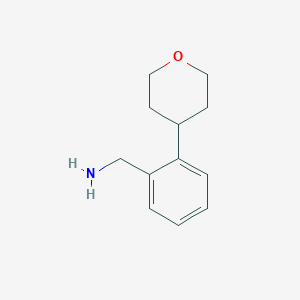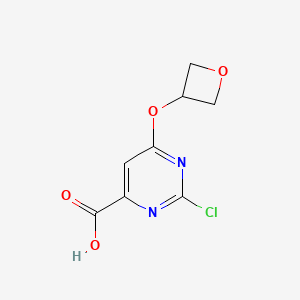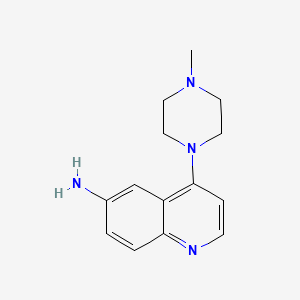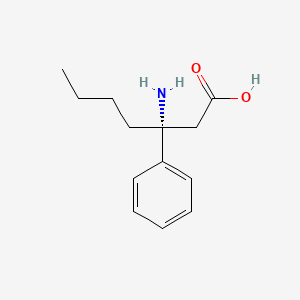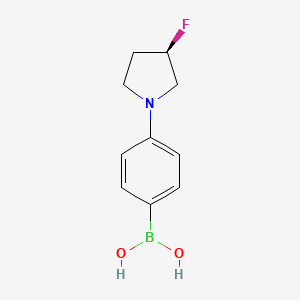
(R)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the introduction of the fluoropyrrolidine moiety onto a phenylboronic acid scaffold. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide, followed by reductive amination with p-anisaldehyde to produce the desired intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boronate complexes.
Substitution: Nucleophilic substitution reactions involving the fluoropyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, boronate complexes, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid
- Polyfunctionalised 3-fluoropyrroles
- Fluorinated pyridines
Uniqueness: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its specific fluoropyrrolidine structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to form stable boronate complexes and its high reactivity in substitution reactions make it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H13BFNO2 |
|---|---|
Molekulargewicht |
209.03 g/mol |
IUPAC-Name |
[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m1/s1 |
InChI-Schlüssel |
ZWPBPJKLTPTHGZ-SECBINFHSA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)N2CC[C@H](C2)F)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


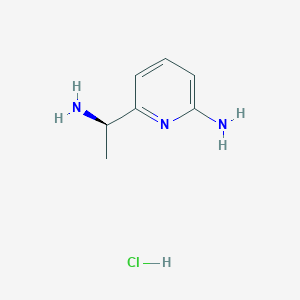
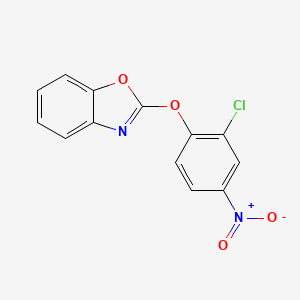
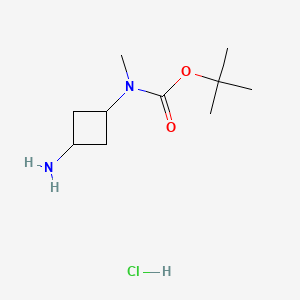

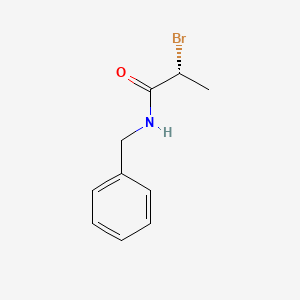
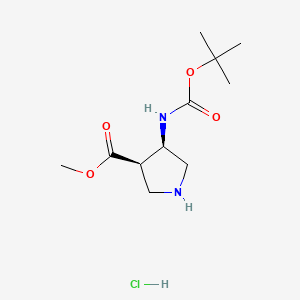
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
